platinum(4+);tetrachloride;hexahydrate
Description
Historical Context of Platinum Coordination Chemistry Studies
The systematic study of coordination chemistry, which seeks to understand how metal ions bind to and interact with surrounding molecules or ions (ligands), has its roots in the 18th and 19th centuries. mdpi.combritannica.com One of the earliest scientifically recorded inorganic coordination compounds involved the reaction of ammonia (B1221849) with copper. britannica.com Platinum compounds, in particular, played a pivotal role in the development of this field. As early as 1760, potassium hexachloroplatinate(IV) (K₂[PtCl₆]) was utilized in the refining of platinum. britannica.com
The latter half of the 19th century saw a surge in the synthesis and characterization of new coordination compounds, leading to significant debate and competing theories about their structure and bonding. britannica.comlibretexts.org A major breakthrough came from the meticulous work of Alfred Werner in the late 1880s and early 1890s. libretexts.org By studying a series of platinum(IV) chloride complexes with ammonia, specifically compounds with the general formula PtCl₄·nNH₃ (where n ranged from 2 to 6), Werner was able to propose and substantiate his revolutionary coordination theory. libretexts.org His experiments, which included measuring the electrical conductivity of aqueous solutions and the number of chloride ions that could be precipitated, provided strong evidence for the existence of a central metal ion surrounded by a fixed number of ligands in a "coordination sphere". britannica.comlibretexts.org This work, for which he received the Nobel Prize in Chemistry in 1913, laid the foundation for our modern understanding of coordination compounds, including platinum(IV) tetrachloride hexahydrate. libretexts.org
Significance of Platinum(IV) Compounds in Contemporary Chemical Science
The importance of platinum(IV) compounds in modern chemistry is multifaceted, with applications spanning catalysis, materials science, and medicine. The kinetic inertness of the platinum(IV) center, compared to its platinum(II) counterpart, makes these compounds relatively stable and allows for more controlled chemical transformations. nih.goviiarjournals.org
In the realm of catalysis, platinum compounds are highly valued. researchgate.net Platinum(IV) tetrachloride hexahydrate, often referred to as Speier's catalyst, is a powerful catalyst for hydrosilylation reactions, a fundamental process in the production of silicones and other organosilicon compounds. chemeurope.comalfachemic.com Platinum-based catalysts are also crucial in various organic transformations, including hydrogenation and cycloaddition reactions, due to their high activity and selectivity. alfachemic.com
From a materials science perspective, platinum(IV) tetrachloride hexahydrate serves as a versatile precursor for the synthesis of platinum-based nanomaterials. researchgate.net These materials, which can be engineered into various shapes and sizes, exhibit unique catalytic and electronic properties, making them valuable in applications such as fuel cells and sensors. researchgate.netresearchgate.net
Furthermore, the field of medicinal inorganic chemistry has seen significant interest in platinum(IV) complexes. While platinum(II) compounds like cisplatin (B142131) are well-established anticancer drugs, their platinum(IV) analogues are being explored as potentially more stable and less toxic prodrugs. nih.govnih.govwisdomlib.org The octahedral geometry of platinum(IV) complexes offers greater opportunities for modifying their structure to fine-tune their biological activity. iiarjournals.org Research has shown that platinum(IV) complexes can exhibit promising antitumor, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov
Scope and Research Objectives for Platinum(IV) Tetrachloride Hexahydrate Investigations
Current and future research on platinum(IV) tetrachloride hexahydrate is driven by several key objectives aimed at leveraging its unique chemical properties for technological and scientific advancement.
A primary area of investigation is the development of more efficient and selective catalytic systems. Researchers are exploring the precise mechanism by which platinum(IV) tetrachloride hexahydrate catalyzes reactions like hydrosilylation, with evidence suggesting the involvement of low-valent platinum species. chemeurope.com Understanding these mechanisms in greater detail will enable the design of next-generation catalysts with improved performance and broader applications in organic synthesis. alfachemic.com
Another significant research focus is the controlled synthesis of platinum-containing nanomaterials. By using platinum(IV) tetrachloride hexahydrate as a starting material, scientists aim to precisely control the size, shape, and composition of nanoparticles and nanowires. researchgate.net The objective is to tailor the properties of these materials for specific applications, such as enhancing the efficiency of fuel cells or creating more sensitive chemical sensors. researchgate.netresearchgate.net
In medicinal chemistry, a major goal is the design and synthesis of novel platinum(IV)-based therapeutic agents. acs.org The strategy often involves creating prodrugs that are stable in the body until they reach their target, where they are reduced to the active platinum(II) form. ncats.io Research objectives include developing platinum(IV) complexes that can overcome resistance to existing platinum drugs and exhibit a broader spectrum of anticancer activity with reduced side effects. iiarjournals.orgacs.org
Chemical and Physical Properties of Platinum(IV) Tetrachloride Hexahydrate
| Property | Value |
| Molecular Formula | H₂PtCl₆·6H₂O |
| Molar Mass | 517.90 g/mol |
| Appearance | Orange-red crystalline solid |
| Density | 2.43 g/cm³ |
| Melting Point | 60 °C (decomposes) |
| Solubility | Soluble in water, ethanol (B145695), acetone |
| Insoluble in | Nitric acid |
Data sourced from references 1, 2, 13.
Properties
Molecular Formula |
Cl4H12O6Pt |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
platinum(4+);tetrachloride;hexahydrate |
InChI |
InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4 |
InChI Key |
KVERJCFPWMYIII-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for Platinum Iv Tetrachloride Hexahydrate
Conventional and Optimized Synthesis Routes from Various Precursors
The preparation of platinum(IV) tetrachloride typically begins with either elemental platinum, lower oxidation state platinum complexes, or hexachloroplatinate(IV) derivatives. The choice of precursor often depends on the desired purity and scale of the synthesis.
Direct synthesis from elemental platinum is a common industrial and laboratory-scale method. The most prevalent approach involves the dissolution of platinum metal in aqua regia, a freshly prepared mixture of nitric acid and hydrochloric acid, to produce hexachloroplatinic acid (H₂PtCl₆). google.comsigmaaldrich.comwikipedia.orgwikipedia.org This intermediate is then converted to platinum(IV) tetrachloride.
A detailed method involves reacting platinum metal with a 3:1 volumetric mixture of hydrochloric acid and nitric acid at elevated temperatures (180–190 °C). google.com The resulting solution, containing H₂PtCl₆, is subsequently heated with additional hydrochloric acid to remove residual nitrogen oxides. google.com The solution is then concentrated to yield the platinum chloride product. google.com
Alternatively, platinum(IV) chloride can be synthesized by the oxidation of platinum(II) complexes. This is a common route for preparing various Pt(IV) adducts. wikipedia.org For instance, platinum(II) chloride (PtCl₂) can be oxidized to platinum(IV) chloride by heating in a stream of chlorine gas. wikipedia.orgatomistry.com More sophisticated methods employ oxidizing agents like iodobenzene (B50100) dichloride, which efficiently converts diaminedichloridoplatinum(II) complexes into their corresponding tetrachloridoplatinum(IV) analogs. nih.govnih.gov
| Precursor | Reagents/Method | Key Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Platinum Metal | Aqua Regia (HCl + HNO₃) | Heating (e.g., 180-190 °C) | Hexachloroplatinic Acid | google.com |
| Platinum Metal | Aqueous suspension with Cl₂ gas | - | Hexachloroplatinic Acid | wikipedia.org |
| Platinum(II) Chloride | Chlorine Gas | Heating | Platinum(IV) Chloride | wikipedia.orgatomistry.com |
| cis-[Pt(diamine)Cl₂] | Iodobenzene Dichloride (PhICl₂) | Room Temperature in DMF | cis-[Pt(diamine)Cl₄] | nih.govnih.gov |
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) is the most common and readily available precursor for platinum(IV) chloride. sigmaaldrich.com The synthesis is typically achieved by carefully heating chloroplatinic acid. chemicalbook.comwikipedia.org Thermogravimetric analysis indicates that H₂PtCl₆ begins to lose water and hydrogen chloride, forming PtCl₄ at approximately 220 °C. sigmaaldrich.com
However, simple heating in air can lead to further decomposition into platinum(II) chloride. atomistry.com To obtain a purer product, the dehydration and decomposition are performed under a controlled atmosphere. Heating chloroplatinic acid in a current of dry chlorine gas at temperatures between 250 °C and 360 °C yields anhydrous platinum(IV) chloride. wikipedia.orgatomistry.com Another reported method involves heating the acid at 165 °C in a stream of dry hydrogen chloride. atomistry.com
When excess acids are removed from an aqueous solution, platinum(IV) tetrachloride crystallizes as large red crystals of a pentahydrate, PtCl₄·5H₂O, which is a stable commercial form of the compound. wikipedia.org This hydrate (B1144303) can be fully dehydrated to the anhydrous salt by heating to around 300 °C in a current of dry chlorine. wikipedia.org
Synthesis can also start from salts of the hexachloroplatinate anion, such as ammonium (B1175870) hexachloroplatinate. One method involves suspending ammonium hexachloroplatinate in water and passing chlorine gas through the mixture at 100 °C. atomistry.com This process forms a solution of chloroplatinic acid, which can then be evaporated and heated in a chlorine atmosphere as described above to yield platinum(IV) tetrachloride. atomistry.com
| Precursor | Atmosphere | Temperature | Product Form | Reference |
|---|---|---|---|---|
| H₂PtCl₆·6H₂O | Air (thermal decomposition) | ~220 °C | Impure PtCl₄ | sigmaaldrich.comwikipedia.org |
| H₂PtCl₆·6H₂O | Dry Chlorine Gas | 250-360 °C | Pure Anhydrous PtCl₄ | wikipedia.orgatomistry.com |
| H₂PtCl₆·6H₂O | Dry Hydrogen Chloride | 165 °C | PtCl₄ | atomistry.com |
| H₂PtCl₆ (aqueous) | Crystallization | - | PtCl₄·5H₂O | wikipedia.org |
Purification and Recrystallization Protocols for High-Purity Platinum(IV) Tetrachloride Hexahydrate
Achieving high purity is critical for many applications of platinum(IV) chloride. Purification is often integrated into the synthesis itself. For instance, producing PtCl₄ by heating chloroplatinic acid under a stream of chlorine gas is noted to yield a purer product than simple heating. wikipedia.org
For obtaining spectroscopically pure platinum(IV) tetrachloride, a multi-stage heating protocol has been developed. google.com This method involves placing the synthesized platinum chloride in a tube furnace and subjecting it to a precise temperature program under a flow of chlorine gas. The stages include an initial drying step at 100–120 °C, followed by incremental heating to 150–170 °C, 200–220 °C, and finally 270–275 °C for specified durations. google.com The process concludes with cooling the product to room temperature under an inert argon atmosphere to displace the reactive chlorine gas. google.com
Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the impure material in a suitable solvent at an elevated temperature to create a saturated solution, which upon gradual cooling, yields pure crystals as the solubility of the compound decreases, leaving impurities behind in the mother liquor. mt.com While specific recrystallization protocols for platinum(IV) tetrachloride hexahydrate are not extensively detailed, general principles from related platinum chemistry can be applied. For example, to prevent the formation of aqua or hydroxo complexes during recrystallization from aqueous media, a dilute acid solution, such as 0.1 M HCl, is often used as the solvent. nih.gov
Novel Synthetic Approaches and Green Chemistry Considerations
Modern chemical synthesis increasingly emphasizes the development of novel, efficient, and environmentally benign methodologies. pnas.orgnih.gov While the synthesis of a fundamental inorganic compound like platinum(IV) tetrachloride relies on well-established methods, the principles of green chemistry can be applied to improve these processes.
Green chemistry focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. pnas.org The traditional synthesis of platinum(IV) tetrachloride often begins with aqua regia, a process that uses highly corrosive acids and generates toxic nitrogen dioxide gas. wikipedia.orgsciencemadness.org A potential greener alternative involves the direct reaction of an aqueous suspension of platinum metal with chlorine gas, which avoids the use of nitric acid and its toxic byproducts. wikipedia.org
Another aspect of green chemistry is the reduction of auxiliary substances like solvents, which contribute significantly to chemical waste. pnas.org Exploring solvent-free reactions or using water as a benign solvent are key areas of research. While PtCl₄ synthesis is often a high-temperature gas-solid or thermal decomposition reaction, the preparation of its precursors could be optimized.
Novel synthetic strategies in the broader field of chemistry, such as new catalytic systems and methods for C-H functionalization, are continuously being developed. nih.gov While not yet applied directly to PtCl₄ production, these innovative approaches could inspire new, more efficient pathways in the future. For example, developing catalytic cycles that could generate the desired platinum(IV) oxidation state from platinum metal under milder conditions would represent a significant advance.
Structural Elucidation and Crystallographic Analysis of Platinum Iv Tetrachloride Hexahydrate
Single-Crystal X-ray Diffraction Studies of Platinum(IV) Tetrachloride Hexahydrate
Early crystallographic studies have established that the solid-state structure of hexachloroplatinic acid hexahydrate consists of a cubic array of octahedral [PtCl₆]²⁻ anions. wikipedia.org The structure is identified as being of the anti-fluorite type. funcmater.com In the classic fluorite (CaF₂) structure, cations form a face-centered cubic (fcc) arrangement with anions in all the tetrahedral holes. In the anti-fluorite structure, the positions of anions and cations are reversed. For [H₃O]₂[PtCl₆]·4H₂O, the complex [PtCl₆]²⁻ anions occupy the positions of the cations in the fluorite lattice, while the hydronium ions occupy the tetrahedral sites. This arrangement belongs to the cubic crystal system and is characterized by the space group Fm-3m.
Table 1: Crystal System and Space Group of [H₃O]₂[PtCl₆]·4H₂O
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m |
Table 2: Typical Interatomic Distances for the [PtCl₆]²⁻ Anion
| Bond | Typical Distance (Å) |
|---|---|
| Pt-Cl | ~2.32 |
| Cl-Cl (intramolecular, adjacent) | ~3.28 |
The crystal structure of [H₃O]₂[PtCl₆]·4H₂O is heavily influenced by an extensive network of hydrogen bonds. wikipedia.org These interactions link the octahedral [PtCl₆]²⁻ anions, the hydronium cations, and the water molecules of crystallization. The chloride ligands on the surface of the anion act as hydrogen bond acceptors. The hydronium ions and the four additional water molecules act as hydrogen bond donors. This complex three-dimensional network encases the water molecules within the cubic arrangement of the hexachloroplatinate anions, contributing significantly to the stability of the crystal lattice. wikipedia.org The hydration sphere around the [PtCl₆]²⁻ anion involves interactions with both the hydronium ions and the surrounding water molecules, creating a robust supramolecular assembly.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a vital analytical technique used to characterize the crystalline nature of bulk materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The technique is used to identify the crystalline phases present in a sample by comparing the resulting diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—to reference patterns.
For platinum(IV) tetrachloride hexahydrate, PXRD is routinely used to confirm the identity and purity of a synthesized batch. The positions and relative intensities of the diffraction peaks are unique to its specific crystal structure. Therefore, the experimental PXRD pattern can be matched with a standard pattern from crystallographic databases to verify the material's phase purity and confirm that the bulk sample possesses the expected anti-fluorite crystal structure. mdpi.com
Neutron Diffraction Studies for Proton Location in Platinum(IV) Tetrachloride Hexahydrate
While X-ray diffraction is excellent for determining the positions of electron-dense atoms like platinum and chlorine, it is relatively insensitive to lighter atoms, particularly hydrogen. This is because X-rays scatter from the electron cloud, and hydrogen has only one electron. In contrast, neutron diffraction occurs through the interaction of neutrons with atomic nuclei, and the scattering cross-section does not depend on the atomic number in a simple way.
Hydrogen (and its isotope deuterium) has a significant neutron scattering cross-section, making neutron diffraction an exceptionally powerful tool for precisely locating protons in a crystal structure. mdpi.com For a compound formulated as [H₃O]₂[PtCl₆]·4H₂O, neutron diffraction is the ideal method to experimentally verify the speciation and location of the hydrogen atoms. It can distinguish between hydrogen atoms belonging to hydronium ions ([H₃O]⁺) and those in water molecules (H₂O). Such a study would provide definitive proof of the hydronium salt formulation by determining the geometry and bond lengths within the O-H bonds, confirming the presence of distinct H₃O⁺ and H₂O species and mapping their precise roles within the crystal's hydrogen-bonding network. While specific neutron diffraction studies on this compound were not identified in the surveyed literature, the technique remains the most definitive method for validating the proton locations within the crystal lattice.
Spectroscopic Characterization Techniques Applied to Platinum Iv Tetrachloride Hexahydrate
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding of coordination compounds. For hexachloroplatinic acid hexahydrate, these methods reveal distinct vibrational modes associated with the [PtCl₆]²⁻ anion and the water molecules within the crystal lattice.
The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, possesses an octahedral (Oₕ) symmetry. nih.gov This high degree of symmetry governs the number and activity of its vibrational modes in both IR and Raman spectroscopy. According to group theory, for an octahedral molecule, there are six fundamental vibrational modes. These modes are often denoted as ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆. The activity of these modes in IR and Raman spectra is determined by selection rules. libretexts.org Specifically, ν₁ (A₁g), ν₂ (E₉), and ν₅ (F₂₉) are Raman active, while ν₃ (F₁ᵤ) and ν₄ (F₁ᵤ) are IR active. The ν₆ (F₂ᵤ) mode is inactive in both IR and Raman spectra under ideal Oₕ symmetry but can sometimes be observed in the solid state if the symmetry is lowered. nih.gov
Far-infrared and laser-Raman spectra of solid complexes containing the [PtCl₆]²⁻ anion have been reported, allowing for the assignment of these vibrational modes. rsc.org The Pt-Cl bond stretching force constant has been observed to decrease with an increase in the size of the cation in the crystal lattice. rsc.org
Table 1: Vibrational Modes of the [PtCl₆]²⁻ Anion
| Mode | Symmetry | Description | Activity |
|---|---|---|---|
| ν₁ | A₁g | Symmetric Pt-Cl stretch | Raman |
| ν₂ | E₉ | Symmetric Pt-Cl stretch | Raman |
| ν₃ | F₁ᵤ | Asymmetric Pt-Cl stretch | Infrared |
| ν₄ | F₁ᵤ | Cl-Pt-Cl bend | Infrared |
| ν₅ | F₂₉ | Cl-Pt-Cl bend | Raman |
| ν₆ | F₂ᵤ | Cl-Pt-Cl bend | Inactive |
The water molecules in platinum(IV) tetrachloride hexahydrate also exhibit characteristic vibrational modes. These include stretching (symmetric and asymmetric) and bending vibrations of the H-O-H units. The presence of hydrogen bonding between the water molecules and with the [PtCl₆]²⁻ anions can lead to shifts in the frequencies of these vibrations compared to free water molecules. ucdavis.eduosti.gov The study of these vibrations provides information about the nature and strength of the hydrogen bonding network within the crystal structure. The vibrational energy levels of water molecules have been studied extensively, providing a basis for understanding their behavior in hydrated crystals. researchgate.netresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Theory
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region is used to study the electronic transitions within the [PtCl₆]²⁻ complex. The spectra are characterized by both d-d transitions and more intense charge transfer bands.
The electronic spectrum of the [PtCl₆]²⁻ anion is dominated by intense ligand-to-metal charge-transfer (LMCT) bands in the UV region. wikipedia.orglibretexts.org These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. libretexts.org In the case of [PtCl₆]²⁻, these are transitions from chlorine p-orbitals to the empty d-orbitals of the Pt(IV) center. These LMCT bands are responsible for the characteristic yellow-orange color of hexachloroplatinic acid solutions. The high intensity of these bands (large molar absorptivity, ε) is due to them being Laporte and spin-allowed. wikipedia.orglibretexts.org
In contrast, d-d transitions, which involve the excitation of an electron from one d-orbital to another, are typically much weaker. youtube.com For Pt(IV), which has a d⁶ electron configuration in an octahedral field, these transitions are spin-forbidden and therefore have very low intensities. They are often obscured by the much stronger charge-transfer bands.
A prominent absorption band for the [PtCl₆]²⁻ complex in hydrochloric acid solution is observed at approximately 260 nm. researchgate.netnih.gov
The position and intensity of the absorption bands in the electronic spectrum of [PtCl₆]²⁻ can be influenced by the solvent and the concentration of the solution. The solvent can affect the energy levels of the molecular orbitals involved in the electronic transitions, leading to a shift in the absorption maxima (solvatochromism). libretexts.orgnih.gov Changes in solvent polarity can alter the stabilization of the ground and excited states, thus affecting the energy of the transition. bau.edu.lbeurjchem.com
For instance, in alcoholic solutions of [PtCl₆]²⁻, UV excitation can lead to photosolvation and photoreduction processes. researchgate.net The concentration of the complex can also affect the observed spectrum, particularly if equilibria involving hydrolysis or other speciation reactions are present. Studies have shown that the extraction efficiency of platinum from chloride media can be dependent on the concentration of both the platinum complex and the extracting agent. recycalyse.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum(IV) Tetrachloride Hexahydrate
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, is a highly effective technique for studying the structure and dynamics of platinum complexes in solution. acs.org The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a nuclear spin of I = 1/2, making it well-suited for NMR studies. huji.ac.il
¹⁹⁵Pt NMR provides valuable information about the chemical environment of the platinum atom. The chemical shift (δ) of the ¹⁹⁵Pt signal is very sensitive to the nature of the ligands coordinated to the platinum center. acs.orgchemrxiv.org For aqueous solutions of hexachloroplatinic acid, ¹⁹⁵Pt NMR can be used to identify the various platinum species present in solution as a result of hydrolysis and aquation reactions. acs.org The chemical shift of [PtCl₆]²⁻ is typically used as a reference, set to 0 ppm. acs.org
Studies have identified several species in hydrolyzed H₂PtCl₆ solutions based on their distinct ¹⁹⁵Pt chemical shifts, including [PtCl₅(H₂O)]⁻, [PtCl₅(OH)]²⁻, [PtCl₄(H₂O)₂], and [PtCl₄(OH)₂]²⁻. acs.org The ability to distinguish between these species allows for detailed studies of the solution chemistry of hexachloroplatinic acid as a function of pH and time. acs.orgacs.org
Table 2: Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Platinum(IV) tetrachloride hexahydrate | H₂PtCl₆·6H₂O |
| Hexachloroplatinic acid | H₂PtCl₆ |
| Ammonium (B1175870) hexachloroplatinate | (NH₄)₂[PtCl₆] |
| Platinum(IV) chloride | PtCl₄ |
| Platinum(II) chloride | PtCl₂ |
| Potassium hexachloroplatinate | K₂[PtCl₆] |
| Hexaaquaplatinum(IV) | [Pt(H₂O)₆]⁴⁺ |
| Sodium hexachloroplatinate | Na₂[PtCl₆] |
| Ruthenium chloride hydrate (B1144303) | RuCl₃·xH₂O |
| 3,4-diaminofurazan | C₂H₄N₄O |
| 3,3′-diamino-4,4′-azofurazan | C₄H₄N₁₀O₂ |
| Cyanex 923 | Mixture of trialkylphosphine oxides |
| Adams' catalyst | PtO₂ |
| Palladium acetate | Pd(O₂CCH₃)₂ |
| Platinum(II) acetate | Pt(O₂CCH₃)₂ |
| Platinum tetrafluoride | PtF₄ |
| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |
| Prussian blue | Fe₇(CN)₁₈ |
| Silver perchlorate (B79767) hydrate | AgClO₄·H₂O |
| Sodium chloride | NaCl |
| Sodium bromide | NaBr |
| Potassium bromide | KBr |
| Sodium hydroxide (B78521) | NaOH |
| Perchloric acid | HClO₄ |
| Zinc nitrate (B79036) hexahydrate | Zn(NO₃)₂·6H₂O |
| 2-methyl imidazole | C₄H₆N₂ |
| Potassium chloride | KCl |
| Alloxan | C₄H₂N₂O₄ |
| Carmine | C₂₂H₂₀O₁₃ |
| Naphthol Yellow S | C₁₀H₄N₂Na₂O₈S |
| Hematoxylin | C₁₆H₁₄O₆ |
| Cyanine | C₂₉H₃₅N₂⁺ |
| Morpholine | C₄H₉NO |
| 1,6,7,12,13,18-hexaazatrinaphthylene | C₂₄H₁₂N₆ |
| Chlorpromazine hydrochloride | C₁₇H₁₉ClN₂S·HCl |
| Thiourea | CH₄N₂S |
| Ascorbic acid | C₆H₈O₆ |
| Hydrochloric acid | HCl |
| Nitric acid | HNO₃ |
¹⁹⁵Pt NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹⁵Pt nucleus is a powerful tool for characterizing platinum compounds in solution. The ¹⁹⁵Pt isotope is the only naturally occurring platinum isotope with a nuclear spin (I = 1/2) and has a significant natural abundance of approximately 33.8%, making it well-suited for NMR studies.
The chemical shifts (δ) in ¹⁹⁵Pt NMR are highly sensitive to the electronic environment of the platinum nucleus, spanning a vast range of over 13,000 ppm. This sensitivity allows for the precise differentiation of platinum's oxidation state, coordination number, and the nature of its ligands. The standard reference compound for ¹⁹⁵Pt NMR is a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O, which is assigned a chemical shift of 0 ppm.
For platinum(IV) tetrachloride hexahydrate, which exists as the [PtCl₆]²⁻ anion in solution, the ¹⁹⁵Pt NMR spectrum shows a sharp resonance at 0 ppm, consistent with the reference. However, in aqueous solutions, the [PtCl₆]²⁻ ion can undergo aquation and hydrolysis, where chloride ligands are successively replaced by water (H₂O) or hydroxide (OH⁻) groups. These substitution reactions lead to the formation of new platinum(IV) species, each with a distinct and predictable ¹⁹⁵Pt chemical shift. For instance, the replacement of a single chloride ligand with a water molecule to form [PtCl₅(H₂O)]⁻ results in a downfield shift. The study of these shifts allows for detailed speciation analysis in solution.
| Platinum(IV) Species | ¹⁹⁵Pt Chemical Shift (δ, ppm) |
|---|---|
| [PtCl₆]²⁻ | 0 |
| [PtCl₅(H₂O)]⁻ | ~235 |
| cis-[PtCl₄(H₂O)₂] | ~488 |
| trans-[PtCl₄(OH)₂]²⁻ | ~665 |
Spin-spin coupling between ¹⁹⁵Pt and other nuclei provides valuable structural information. While direct ¹⁹⁵Pt-¹³Cl coupling is not typically resolved due to the quadrupolar nature of chlorine isotopes, coupling to other ligand nuclei like ¹H, ¹³C, ¹⁵N, and ³¹P is commonly observed. For instance, in Pt(IV) complexes with organic ligands, one-bond ¹⁹⁵Pt-¹³C coupling constants (¹J(¹⁹⁵Pt-¹³C)) can be on the order of 550 Hz. nih.gov Two-bond couplings to protons (²J(¹⁹⁵Pt-¹H)) are also frequently reported. nih.gov These coupling constants are sensitive to the trans influence of the ligands, providing further insight into the geometry of the complex.
¹H and ¹³C NMR for Hydration and Ligand Environment Analysis
While platinum(IV) tetrachloride hexahydrate itself contains no carbon or hydrogen atoms in its core [PtCl₆]²⁻ anion, ¹H and ¹³C NMR spectroscopy are indispensable for studying its interactions and derivatives. These techniques are used to probe the water molecules of hydration and to characterize the environment of organic ligands that may coordinate to the Pt(IV) center.
In ¹H NMR, the signals from the water of hydration can provide information about the compound's structure in the solid state and its dissolution behavior. More significantly, when organic ligands are introduced to form complexes such as [Pt(NNC-L)Cl₃], ¹H NMR is critical for structural elucidation. nih.govacs.org The coordination of a ligand to the platinum center induces significant changes in the chemical shifts of the ligand's protons. Protons on the ligand that are brought into close proximity with other parts of the molecule or are influenced by the anisotropic effects of the metal's d-orbitals can be strongly shielded (shifted upfield) or deshielded (shifted downfield). nih.gov Furthermore, the coordination can make chemically equivalent protons in the free ligand become magnetically inequivalent (diastereotopic), leading to more complex splitting patterns. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of coordinated ligands. Similar to proton resonances, carbon chemical shifts are altered upon coordination to the Pt(IV) center. rsc.orgresearchgate.net A key feature in the ¹³C NMR spectra of organoplatinum compounds is the presence of satellite peaks flanking the main resonance. These satellites arise from spin-spin coupling between ¹³C and the NMR-active ¹⁹⁵Pt nucleus. The magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt-¹³C), is a direct measure of the s-character of the Pt-C bond and provides definitive evidence of a direct bond between the platinum and carbon atoms. nih.gov In some Pt(IV) complexes, these coupling constants can be as large as 550 Hz. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of elements within the top few nanometers of a material's surface.
For platinum compounds, XPS analysis focuses on the binding energies of the core-level electrons, most commonly the Pt 4f electrons. The Pt 4f signal appears as a spin-orbit doublet, corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ states. The binding energy of these peaks is highly indicative of the platinum's oxidation state. Higher oxidation states result in a greater positive charge on the platinum atom, which increases the energy required to remove a core electron, thus shifting the peaks to higher binding energies.
In the case of platinum(IV) tetrachloride hexahydrate (H₂PtCl₆), the Pt(IV) oxidation state is clearly identified by the position of the Pt 4f₇/₂ peak, which is observed at a binding energy of approximately 75.0 eV. This value is distinct from those of other common oxidation states, allowing for unambiguous identification. The technique is particularly useful for studying the surface chemistry of platinum, such as its deposition on mineral surfaces or the preparation of platinum-based catalysts, where Pt(IV) precursors may be reduced to Pt(II) or metallic Pt(0).
| Platinum Species | Oxidation State | Pt 4f₇/₂ Binding Energy (eV) |
|---|---|---|
| Metallic Platinum | Pt(0) | ~71.5 |
| Pt(II)-Cl complexes | Pt(II) | ~72.9 - 73.0 |
| [PtCl₆]²⁻ | Pt(IV) | ~75.0 |
XPS is also used to determine the surface composition by quantifying the relative atomic concentrations of platinum, chlorine, and other elements present. The ratio of elements, such as the Cl/Pt ratio, can confirm the stoichiometry of the surface complex.
Mass Spectrometry (MS) for Species Identification in Solution and Solid State
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly valuable as they can transfer intact molecular and complex ions from the condensed phase to the gas phase with minimal fragmentation. chempap.orgduke.edu
ESI-MS is highly effective for identifying platinum species in solution. researchgate.netresearchgate.net Analysis of aqueous solutions of sodium hexachloroplatinate(IV) in negative ion mode reveals a complex series of ions. The parent dianion, [PtCl₆]²⁻, can be detected, but its observation can be challenging. More commonly, related mononuclear species are observed, including those formed by hydrolysis, such as [PtCl₅(OH)]²⁻ and [PtCl₄(OH)₂]²⁻, or adducts with sodium, like [NaPtCl₆]⁻. The high resolution of modern mass spectrometers allows for the confirmation of these species by comparing the experimental isotopic distribution pattern with the theoretical pattern, which is distinctive for platinum and chlorine.
| Observed Ion (Negative Mode ESI-MS) | Formula | Approximate m/z |
|---|---|---|
| [NaPtCl₆]⁻ | CNaPtCl₆ | 430.8 |
| [PtCl₅]⁻ | PtCl₅ | 371.8 |
| [H₂OPtCl₅]⁻ | H₂OPtCl₅ | 389.8 |
In the solid state or for less soluble species, MALDI-TOF (Time-of-Flight) MS can be employed. This technique often involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating desorption and ionization. For quantitative analysis of Pt(IV) ions, a derivatization step may be used, for example, by reacting the platinum with diethyldithiocarbamate (B1195824) (DDC) to form a stable, easily ionizable complex like [Pt(DDC)₃]⁺. nih.govresearchgate.net This approach allows for the sensitive detection and quantification of platinum from various sources.
Solution Chemistry and Aqueous Speciation of Platinum Iv Tetrachloride Hexahydrate
Hydrolysis Pathways and Products of Platinum(IV) Tetrachloride Hexahydrate in Aqueous Media
In aqueous media, the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, undergoes hydrolysis, where chloride ligands are sequentially replaced by water molecules. researchgate.net This process is a fundamental aspect of its solution chemistry and significantly influences its reactivity.
The hydrolysis of [PtCl₆]²⁻ is a stepwise process, with each step having its own kinetic and thermodynamic parameters. The initial hydrolysis reaction, involving the exchange of a chloride ion for an aquo ligand, is reversible and relatively rapid. researchgate.net Subsequent hydrolysis steps, which can also involve the formation of hydroxo species at higher pH, are generally slower. researchgate.net
The thermodynamics of these reactions are influenced by the chelate effect and the relative bond strengths of Pt-Cl and Pt-O. The kinetics are affected by temperature, pH, and the presence of catalysts. For instance, light can accelerate the ligand exchange reactions of the hexachloroplatinate(IV) complex. researchgate.net
Table 1: Factors Influencing Hydrolysis of [PtCl₆]²⁻
| Factor | Effect on Hydrolysis |
| pH | Higher pH favors the formation of hydroxo and eventually insoluble platinum(IV) hydroxide (B78521) species. researchgate.nethandwiki.org |
| Chloride Concentration | High chloride concentrations suppress hydrolysis by shifting the equilibrium towards the [PtCl₆]²⁻ species. researchgate.net |
| Temperature | Increased temperature generally accelerates the rate of hydrolysis reactions. |
| Light | Irradiation can promote the photoaquation and redox reactions of hexachloroplatinate(IV). researchgate.netnih.gov |
The hydrolysis of [PtCl₆]²⁻ in aqueous solution leads to a mixture of aquated platinum(IV) species. The general formula for these species is [PtCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁺. rsc.org The value of 'n' can range from 0 to 6, depending on the reaction conditions. At higher pH values, the aqua ligands can deprotonate to form hydroxo complexes, such as [PtCl₅(OH)]²⁻ and [PtCl₄(OH)₂]²⁻.
In the presence of other coordinating anions, such as nitrate (B79036), mixed-ligand complexes can also form. The identification and characterization of these various hydrolytic species are typically accomplished using techniques like extended X-ray absorption fine structure (EXAFS) and potentiometric titrations. researchgate.net These methods have been crucial in elucidating the speciation of dilute chloroplatinic acid solutions under various conditions. researchgate.net
Ligand Exchange Reactions and Equilibria with Various Ligands
Beyond hydrolysis, the [PtCl₆]²⁻ complex can undergo ligand exchange reactions with a wide variety of other ligands. These reactions are fundamental to the synthesis of new platinum(IV) complexes.
Ligand substitution reactions in octahedral d⁶ complexes like platinum(IV) are generally slow. ingentaconnect.com The mechanisms of these reactions can be either associative or dissociative. In an associative mechanism , the incoming ligand first forms a bond with the metal center, creating a seven-coordinate intermediate, before the leaving group departs. Conversely, in a dissociative mechanism , the leaving group departs first, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org
For many platinum(IV) complexes, substitution reactions have been found to proceed through a limiting dissociative mechanism, where the rate-determining step is the dissociation of a ligand. uq.edu.au However, the nature of the ligands and the reaction conditions can influence the operative mechanism.
The substitution of chloride ligands in [PtCl₆]²⁻ by other ligands leads to the formation of mixed-ligand platinum(IV) complexes. This is a versatile method for synthesizing a wide array of platinum(IV) compounds with tailored properties. For example, reactions with amines can yield complexes of the type cis-[PtCl₄(NH₂R')₂]. acs.org
The synthesis of these complexes is often achieved by reacting the appropriate platinum(II) precursor with the desired ligands and then oxidizing the resulting complex to platinum(IV). nih.gov This approach is often preferred because direct substitution on the inert platinum(IV) center can be challenging. nih.gov
Table 2: Examples of Ligands Used in Exchange Reactions with Platinum(IV) Complexes
| Ligand Type | Example | Resulting Complex Type |
| Amines | Ammonia (B1221849) (NH₃), Ethylenediamine (en) | Amine-platinum(IV) complexes |
| Phosphines | Triphenylphosphine (PPh₃) | Phosphine-platinum(IV) complexes |
| Carboxylates | Acetate (CH₃COO⁻) | Carboxylato-platinum(IV) complexes |
| Ylides | Carbonyl-stabilized phosphorus ylides | Ylide-platinum(IV) complexes acs.org |
Electrochemical Behavior and Redox Chemistry of Platinum(IV) Tetrachloride Hexahydrate
The electrochemical properties of platinum(IV) tetrachloride hexahydrate are central to its reactivity, particularly its reduction to the more reactive platinum(II) state. Platinum(IV) complexes are generally considered kinetically inert due to their d⁶ electronic configuration. nih.gov
The reduction of Pt(IV) to Pt(II) is often a prerequisite for its biological activity and for many of its catalytic applications. nih.gov This reduction can be induced by various reducing agents, such as ascorbic acid or glutathione (B108866). nih.gov The rate of this reduction is dependent on the nature of the ligands coordinated to the platinum center.
The redox potential of a Pt(IV)/Pt(II) couple is a key parameter that influences the ease of reduction. This potential can be tuned by altering the ligands in the coordination sphere. For instance, the reactivity of a series of Pt(IV) complexes towards guanosine (B1672433) 5'-monophosphate (5'-GMP) was found to follow the order of their cathodic reduction potentials. acs.org
Kinetic studies of the reduction of hexachloroplatinate(IV) by various substrates have provided insights into the mechanisms of these redox reactions. nih.govresearchgate.net In many cases, ligand substitution processes in platinum(IV) complexes are believed to proceed via redox mechanisms. researchgate.net
Cyclic Voltammetry Studies for Oxidation-Reduction Potentials
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. In the case of platinum(IV) chloro complexes, CV studies reveal the potentials at which oxidation and reduction events occur.
The reduction of the [PtCl₆]²⁻ complex typically proceeds in a stepwise manner. The first reduction step involves the conversion of Pt(IV) to Pt(II). This is an irreversible two-electron process that results in a change in the coordination geometry from octahedral for Pt(IV) to square-planar for Pt(II). semanticscholar.org
Studies have shown that the reduction of [PtCl₆]²⁻ to [PtCl₄]²⁻ is followed by the reduction of [PtCl₄]²⁻ to metallic platinum (Pt⁰). tum.de The corresponding oxidation peaks, for the oxidation of Pt⁰ to Pt²⁺ and subsequently to Pt⁴⁺, are also observed in the anodic scan. tum.de
The specific potentials at which these redox events occur can be influenced by several factors, including the nature of the electrode material, the composition of the electrolyte, and the scan rate. For instance, in one study, the reduction of [PtCl₆]²⁻ to [PtCl₄]²⁻ was observed at -0.90 V, and the subsequent reduction to Pt⁰ occurred at -1.45 V. tum.de The corresponding oxidation peaks were observed at -1.07 V (Pt⁰ to Pt²⁺) and -0.40 V (Pt²⁺ to Pt⁴⁺). tum.de The electrochemical behavior of platinum electrodes in acidic media is a critical aspect of fundamental electrochemistry and electrocatalysis. metrohm.com
The table below summarizes typical redox potentials observed in cyclic voltammetry studies of platinum chloro complexes.
| Redox Process | Potential (V) vs. Reference Electrode | Reference |
|---|---|---|
| [PtCl₆]²⁻ + 2e⁻ → [PtCl₄]²⁻ + 2Cl⁻ | -0.90 | tum.de |
| [PtCl₄]²⁻ + 2e⁻ → Pt⁰ + 4Cl⁻ | -1.45 | tum.de |
| Pt⁰ → Pt²⁺ + 2e⁻ | -1.07 | tum.de |
| Pt²⁺ → Pt⁴⁺ + 2e⁻ | -0.40 | tum.de |
It is important to note that the reduction potentials can be influenced by the specific ligands in the platinum(IV) complex. For example, asymmetric complexes with different axial ligands exhibit varying reduction potentials. semanticscholar.org
Electron Transfer Kinetics of Platinum(IV)/Platinum(II) Couples
The kinetics of the electron transfer between Pt(IV) and Pt(II) chloro complexes are of significant interest. Studies have investigated the reduction of Pt(IV) chloride complex ions using various reducing agents.
The reduction of Pt(IV) to Pt(II) and subsequently to metallic platinum can be influenced by factors such as the initial concentration of the Pt(IV) complex, the concentration of the reductant, ionic strength, chloride ion concentration, and temperature. imim.pl For instance, the reaction rate of Pt(IV) chloride complex reduction by potassium formate (B1220265) was found to increase significantly in the presence of metallic platinum, indicating an autocatalytic character. imim.pl
The activation energy for the reduction of platinum(IV) chloride complex ions has been determined to be 93.57 kJ/mol in one study. imim.pl This value provides insight into the temperature dependence of the reaction rate.
The mechanism of electron transfer can be complex. For example, the adsorption of Pt(IV) chloride complexes on activated carbon can lead to their reduction to Pt(II) and then to Pt(0). imim.pl
Speciation Modeling and Computational Prediction of Solution Equilibria
The speciation of platinum(IV) in chloride solutions is highly dependent on factors like acidity and chloride ion concentration. tandfonline.com In highly acidic solutions with high chloride concentrations (e.g., [Cl⁻] ≥ 3 M), the [PtCl₆]²⁻ complex is the dominant species. tandfonline.com As the acidity and chloride concentration decrease, lower chloride complexes and hydrolyzed species begin to form. tandfonline.com
Computational studies, often employing density functional theory (DFT), are used to predict the stability of various platinum complexes in solution and to understand the equilibria between them. These studies can provide valuable insights into the energies of different species and the thermodynamics of ligand exchange reactions. scispace.com
Speciation analysis techniques, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are employed to experimentally determine the distribution of different platinum chloride complexes in solution. researchgate.net These methods allow for the separation and quantification of species like [PtCl₄]²⁻ and [PtCl₆]²⁻. researchgate.netnih.gov
Oligomerization and Polynuclear Complex Formation in Concentrated Solutions
In certain conditions, particularly at higher concentrations, mononuclear platinum(IV) species can undergo oligomerization to form polynuclear complexes. While more extensively studied in nitric acid solutions where aqua-hydroxo-nitrato complexes form oligomers with OH⁻ and NO₃⁻ bridging ligands, similar processes can be inferred for chloride systems under specific conditions. acs.org The formation of dimeric and tetrameric platinum(IV) complexes has been detected using ¹⁹⁵Pt NMR spectroscopy. acs.org
The formation of these larger species is a result of bridging ligands connecting multiple platinum centers. The tendency to form such complexes depends on factors like the concentration of the platinum salt and the presence of other coordinating species in the solution.
Theoretical and Computational Chemistry Studies on Platinum Iv Tetrachloride Hexahydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of transition metal complexes due to its favorable balance of computational cost and accuracy. DFT calculations are used to determine the optimized geometry, electronic properties, and bonding characteristics of molecules. In these calculations, functionals like B3LYP or PW91 are often paired with basis sets such as LANL2DZ, which includes effective core potentials (ECP) for heavy atoms like platinum to account for relativistic effects.
Studies on various platinum(IV) complexes demonstrate that DFT can accurately predict geometric parameters like bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. For instance, calculations on Pt(IV) chloro complexes show optimized Pt-Cl bond lengths typically around 2.34 Å. These computational models are foundational for understanding the stability and reactivity of the compound.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity. For Pt(IV) complexes, the HOMO is often localized on the chloride ligands, while the LUMO is typically centered on the platinum atom, indicating that the initial step in a reduction process would involve electron transfer to the metal center.
Electron density distribution, often visualized through electrostatic potential (ESP) maps, reveals the charge distribution within the molecule. These maps show electron-rich regions (negative potential), typically around electronegative atoms like chlorine and oxygen, and electron-deficient regions (positive potential). This information is critical for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.
| Parameter | Description | Typical Significance for Pt(IV) Complexes |
|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; related to oxidation potential. |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; related to reduction potential. |
| HOMO-LUMO Gap ($E_{gap}$) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Electron Affinity (A) | Energy released when an electron is added to a neutral complex. | Quantifies the ease of reduction of the Pt(IV) center. |
| Atomic Charges | Calculated charge distribution on each atom (e.g., Mulliken, NBO). | Identifies electrophilic (e.g., Pt) and nucleophilic (e.g., Cl) centers. |
DFT calculations can predict various spectroscopic properties, which aids in the interpretation of experimental spectra. Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help assign experimental peaks to specific molecular motions, such as Pt-Cl stretches or the vibrations of coordinated water molecules.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help assign observed electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which are characteristic of many Pt(IV) complexes. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible, providing another layer of validation between theoretical models and experimental characterization.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations
While DFT is widely used, for higher accuracy, particularly in describing electron correlation, ab initio post-Hartree-Fock methods are employed. These methods build upon the Hartree-Fock (HF) approximation, which does not adequately account for the correlation between the motions of electrons.
Post-Hartree-Fock methods include:
Configuration Interaction (CI): This method improves upon the HF wavefunction by including contributions from excited electronic states.
Coupled Cluster (CC): Often considered the "gold standard" in quantum chemistry for its accuracy, CC theory provides a size-consistent and highly accurate treatment of electron correlation.
Møller–Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. MP2 (second-order) is a common and computationally efficient post-HF method.
These high-accuracy methods are computationally demanding and are typically reserved for smaller systems or for benchmarking results from more approximate methods like DFT. For a complex like platinum(IV) tetrachloride hexahydrate, their application would likely focus on specific aspects, such as accurately determining the energy of a reaction transition state.
Molecular Dynamics (MD) Simulations for Hydration Structure and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For platinum(IV) tetrachloride hexahydrate, MD simulations are invaluable for understanding its behavior in aqueous solution. In a typical MD setup, the platinum complex is placed in a simulation box filled with a large number of explicit water molecules (e.g., TIP3P model). The interactions between all atoms are described by a force field, a set of parameters and equations that define the potential energy of the system.
MD simulations can reveal:
Hydration Shell Structure: The arrangement and orientation of water molecules in the immediate vicinity of the platinum complex. This includes determining the radial distribution function, which gives the probability of finding a water molecule at a certain distance from the platinum center or its ligands.
Dynamics of Water Exchange: The rate at which water molecules in the first hydration shell exchange with those in the bulk solvent.
Ion Pairing: The interaction of the complex with counter-ions in the solution.
These simulations provide a dynamic picture of solvation that is not accessible through static quantum chemical calculations.
Quantum Chemical Studies on Reaction Mechanisms Involving Platinum(IV) Tetrachloride Hexahydrate
Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions. For Pt(IV) complexes, a key reaction is their reduction to active Pt(II) species. Computational studies can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
For example, studies have investigated the reactions between Pt(IV) complexes and biological reductants or nucleobases. A proposed mechanism involves a chloride bridging intermediate, where the reductant coordinates to the Pt(IV) center, facilitating electron transfer. Quantum chemistry can calculate the activation energy barriers for such proposed steps, determining the kinetic feasibility of different pathways. This insight is crucial for understanding how these complexes might behave in a biological environment.
Computational Predictions of Crystal Structure and Intermolecular Interactions
Predicting the crystal structure of a molecule from its chemical formula alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). CSP methods involve generating a multitude of possible crystal packing arrangements (polymorphs) and ranking them based on their calculated lattice energies. This helps identify thermodynamically stable crystal structures.
Once a crystal structure is known, either from prediction or experiment, computational methods can be used to analyze the intermolecular interactions that stabilize the crystal lattice. For platinum(IV) tetrachloride hexahydrate, these interactions would include:
Hydrogen Bonding: Between the hydrogen atoms of the water of hydration and the chloride ligands or oxygen atoms of neighboring water molecules.
Van der Waals Interactions: Weak, non-specific attractions between molecules.
Coulombic Interactions: Electrostatic forces between charged or partially charged regions of adjacent molecules.
Catalytic Applications and Mechanistic Investigations of Platinum Iv Tetrachloride Hexahydrate in Research Contexts
Role of Platinum(IV) Tetrachloride Hexahydrate in Homogeneous Catalysis
In homogeneous catalysis, platinum complexes derived from or related to platinum(IV) tetrachloride hexahydrate are pivotal in mediating a variety of organic reactions. The catalytic cycles often involve the interplay between Pt(II) and Pt(IV) oxidation states. researchgate.net
The generally accepted mechanism involves the initial coordination of an alkane to a Pt(II) center, followed by the oxidative addition of a C-H bond to form a five-coordinate Pt(IV) alkyl hydride intermediate. rutgers.eduresearchgate.net This step is crucial as it breaks the strong C-H bond. acs.org Subsequent steps involve the oxidation of the Pt(II) species to a Pt(IV) species, which can then undergo reductive elimination or nucleophilic attack to yield the functionalized product and regenerate the active Pt(II) catalyst. rutgers.edu The formation of relatively strong Platinum-Hydrogen (Pt-H) and Platinum-Carbon (Pt-C) bonds makes this process thermodynamically favorable. acs.org
Recent research has focused on using platinum complexes with specific chelating ligands, primarily with nitrogen donors, to better understand and control C-H activation. researchgate.netnih.gov Computational and kinetic studies have been employed to elucidate the factors necessary for efficient C-H activation by Pt(II) species, confirming the viability of the oxidative addition pathway to a Pt(IV) intermediate. rutgers.eduresearchgate.net
Table 1: Key Steps in Platinum-Mediated C-H Bond Activation
| Step | Description | Platinum Oxidation State Change | Key Intermediate |
| Alkane Coordination | The hydrocarbon coordinates to the Pt(II) center, forming a σ-complex. | Pt(II) → Pt(II) | [Pt(II)-(alkane)] |
| Oxidative Addition | The C-H bond of the alkane breaks and adds to the platinum center. | Pt(II) → Pt(IV) | Pt(IV) alkyl hydride |
| Oxidation | The resulting platinum-alkyl species is oxidized by a Pt(IV) salt or another oxidant. | Pt(II) → Pt(IV) | Pt(IV)-alkyl complex |
| Functionalization | Reductive elimination or nucleophilic attack forms the final product. | Pt(IV) → Pt(II) | Functionalized alkane |
Platinum compounds are highly effective catalysts for both hydrogenation and oxidation reactions. researchgate.netpageplace.de In hydrogenation, platinum catalysts, often prepared from Pt(IV) precursors, facilitate the addition of hydrogen across unsaturated bonds in organic molecules. researchgate.netyoutube.com The mechanism on a platinum surface involves the dissociative adsorption of hydrogen gas, followed by the transfer of hydrogen atoms to the adsorbed unsaturated substrate. dergipark.org.tryoutube.com
In the context of homogeneous catalysis, while Pt(0) and Pt(II) are often the active species, the Pt(II)/Pt(IV) redox couple is central to many oxidation reactions. researchgate.netrsc.org Platinum(IV) complexes can act as oxidants themselves or be key intermediates in catalytic cycles that use stronger oxidants like hydrogen peroxide. nih.govmdpi.com For example, newly synthesized Pt(IV) complexes have shown catalytic activity for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds, offering a cleaner alternative to traditional chromium(VI) oxidants. nih.gov Mechanistic studies of reactions between Pt(IV) and Pt(II) complexes show that the process often involves an electron-transfer mechanism, which can be facilitated by bridging ligands. rsc.orgnih.gov
Heterogeneous Catalysis Precursor Applications
One of the most significant industrial and laboratory applications of platinum(IV) tetrachloride hexahydrate is its use as a precursor to prepare heterogeneous catalysts. labchem.com.mypubcompare.aithomassci.comheraeus-precious-metals.com In this role, the platinum compound is deposited onto a high-surface-area support material, and then converted into metallic platinum nanoparticles, which form the active catalytic sites. heraeus-precious-metals.com
The preparation of supported platinum catalysts from platinum(IV) tetrachloride hexahydrate typically involves an impregnation or adsorption method. researchgate.netresearchgate.net A support material, such as activated carbon, alumina, silica (B1680970), or titania, is saturated with an aqueous solution of H₂PtCl₆·6H₂O. researchgate.netresearchgate.netresearchgate.net The solvent is then removed by evaporation, leaving the platinum precursor dispersed on the support surface. researchgate.net The final step is the reduction of the Pt(IV) species to Pt(0) metal. This is commonly achieved by heating the material in a stream of hydrogen gas. researchgate.netresearchgate.net
The conditions of preparation, including the nature of the support, the pH of the precursor solution, and the reduction temperature, have a profound influence on the final properties of the catalyst, such as metal particle size, dispersion, and catalytic activity. dergipark.org.trresearchgate.netresearchgate.net For example, using H₂PtCl₆ as a precursor allows for the control of metal dispersion in the range of 10% to 90% on activated carbon supports. researchgate.net
Table 2: Examples of Supported Pt Catalysts Prepared from Platinum(IV) Tetrachloride Hexahydrate
| Support Material | Preparation Method | Resulting Catalyst Properties | Reference |
| Activated Carbon | Impregnation, drying, pyrolysis, and H₂ reduction. | 5% (w/w) Pt on charcoal. | researchgate.net |
| Activated Carbon | Adsorption from acidic or basic solution, H₂ reduction. | Metal dispersion controllable from 10% to 90%. | researchgate.net |
| Ceria (CeO₂) | Impregnation with H₂PtCl₆ precursor. | Ceria-supported Pt catalyst. | labchem.com.mythomassci.com |
| N-doped Graphene | Impregnation with H₂PtCl₆ precursor. | Atomically dispersed platinum stabilized on the surface. | mdpi.com |
Understanding the nature of the active sites and the reaction mechanisms on the catalyst surface is crucial for designing more efficient catalysts. nih.govucdavis.edu For platinum catalysts prepared from H₂PtCl₆, the active sites are the surfaces of the platinum nanoparticles. youtube.com The interaction of hydrogen with these platinum surfaces is of fundamental importance for many catalytic applications, including in fuel cells and hydrogenation reactions. nih.gov
Various spectroscopic and microscopic techniques are used to characterize these active sites. ucdavis.edunih.gov For instance, infrared spectroscopy can be used to study the adsorption of molecules like carbon monoxide (CO) or hydrogen on the platinum surface, providing insight into the nature of the Pt-adsorbate bond. nih.gov High-resolution transmission electron microscopy (HRTEM) helps visualize the platinum nanoparticles and determine their size and distribution on the support. mdpi.com The surface chemistry of the support material plays a significant role, as it can influence the precursor-support interaction and, consequently, the final state and accessibility of the platinum active sites. researchgate.net For example, basic sites on carbon supports are thought to act as anchoring points for the [PtCl₆]²⁻ anion, affecting particle formation during reduction. researchgate.net
Mechanistic Studies of Catalytic Cycles Involving Platinum(IV) Tetrachloride Hexahydrate
Mechanistic studies aim to provide a detailed, step-by-step understanding of how a catalyst facilitates a chemical reaction. researchgate.netrsc.orgresearchgate.net For processes involving platinum(IV) tetrachloride hexahydrate, these studies often focus on the redox interplay between Pt(II) and Pt(IV) species.
In oxidation catalysis, the mechanism often involves a two-electron transfer between a Pt(IV) complex and the substrate, which may be catalyzed by Pt(II) species. nih.gov For example, in the oxidation of guanosine (B1672433) derivatives by a Pt(IV) complex, the reaction is autocatalytic, involving a Pt(II)-catalyzed substitution step followed by the electron transfer. nih.gov The rates of these reactions are influenced by the nature of the ligands on the platinum center, with smaller ligands leading to less steric hindrance and faster substitution. nih.gov
For heterogeneous catalysts derived from H₂PtCl₆, the surface mechanism for reactions like hydrogenation involves several key steps:
Adsorption: Reactants (e.g., an alkene and H₂) adsorb onto the platinum surface. youtube.com
Activation: The H-H bond in H₂ dissociates to form adsorbed hydrogen atoms (Pt-H). dergipark.org.tr
Reaction: The adsorbed hydrogen atoms are sequentially added to the adsorbed alkene. youtube.com
Desorption: The final product (an alkane) desorbs from the catalyst surface, freeing the active site for the next cycle. youtube.com
These mechanistic insights are critical for optimizing catalyst performance and developing new catalytic systems for challenging chemical transformations. researchgate.net
Identification of Intermediates and Transition States
The elucidation of a catalytic cycle requires the identification of fleeting intermediates and the characterization of high-energy transition states. Platinum catalysts, owing to their ability to exist in multiple oxidation states and provide surfaces for reactant adsorption, facilitate complex multi-step reactions. savemyexams.com Researchers employ a combination of spectroscopic techniques and computational modeling to probe these transient species.
In the electrocatalytic CO2 reduction reaction (CO2RR) using platinum-copper single-atom alloy catalysts, in-situ spectroscopic methods like Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) have been instrumental. nih.gov These studies have successfully identified key reaction intermediates on the catalyst surface. For instance, depending on the catalyst's facet, different intermediates are observed that lead to specific hydrocarbon products. On catalysts favoring methane (B114726) (CH4) production, an OCH2* intermediate is detected. nih.gov Conversely, on surfaces that promote C-C coupling to form ethylene (B1197577) (C2H4), intermediates such as OCCHO* and its precursor CHO* are identified. nih.gov The detection of these species provides direct evidence for the proposed reaction pathways and helps explain the catalyst's selectivity.
The general mechanism of heterogeneous catalysis by platinum involves the adsorption of reactant molecules onto active sites on the metal surface. youtube.com These sites, often low-coordination platinum atoms, weaken the intramolecular bonds of the reactants, lowering the activation energy for the reaction. youtube.com The adsorbed species can be considered surface-bound intermediates. The transformation from reactants to products proceeds through a series of these intermediates and the transition states that connect them. While transition states are, by definition, too short-lived to be observed directly, their energy and structure can be predicted through computational methods like Density Functional Theory (DFT), which complements experimental findings.
Table 1: Identified Intermediates in Platinum-Catalyzed CO2 Reduction
| Intermediate | Spectroscopic Signature (cm⁻¹) | Resulting Product | Catalyst Facet Preference |
| OCH2 | ~1250 | Methane (CH4) | Octahedral (e.g., Cu(111)) |
| CHO | ~1230 | Ethylene (C2H4) | Cubic (e.g., Cu(100)) |
| OCCHO* | ~1580 | Ethylene (C2H4) | Cubic (e.g., Cu(100)) |
Data sourced from studies on platinum-group-metal single-atom catalysts on copper. nih.gov
Kinetic Isotope Effects and Rate-Determining Steps
In the context of platinum catalysis, KIE studies have been crucial in understanding complex multi-proton and electron transfer reactions, such as the oxygen reduction reaction (ORR), a key process in fuel cells. nih.gov Contrary to early assumptions, recent studies using highly purified reagents have demonstrated a significant inverse KIE (kH/kD < 1) for the ORR on platinum single-crystal surfaces. nih.gov An inverse KIE suggests that the transition state for the deuterated species is more stable (lower in energy) than for the protonated species.
The magnitude of the KIE has also been shown to be dependent on the specific crystal facet of the platinum catalyst, highlighting the sensitivity of the reaction mechanism to the catalyst's surface structure.
Table 2: Kinetic Isotope Effects (KIE) for the Oxygen Reduction Reaction on Platinum Single Crystals
| Platinum Crystal Face | KIE Value (kH/kD) | Potential Dependence | Implied Role of Intermediate |
| Pt(111) | ~0.5 | Potential-dependent | Competing adsorption of OH/OD and O2 is a key factor in the RDS. |
| Pt(100) | ~0.8 | Potential-independent | Competing adsorption of OH/OD and O2 is a key factor in the RDS. |
| Pt(110) | ~0.8 | Potential-independent | Competing adsorption of OH/OD and O2 is a key factor in the RDS. |
Data reflects that the reaction is faster in D2O than in H2O (an inverse KIE). nih.gov
By combining experimental KIE data with computational analysis, researchers can construct a detailed picture of the reaction's energy landscape, identify the composition of the transition state, and confirm the rate-determining step, leading to a more complete understanding of the catalytic cycle. nih.govyoutube.com
Advanced Materials Science Applications and Nanotechnology Research Involving Platinum Iv Tetrachloride Hexahydrate
Precursor for Platinum Nanoparticle and Nanostructure Synthesis
The synthesis of platinum nanoparticles (PtNPs) and more complex nanostructures frequently employs platinum(IV) tetrachloride hexahydrate as the starting platinum source. nih.govweebly.com The morphology and dimensions of the resulting nanoparticles can be meticulously controlled through various synthesis parameters, which in turn dictates their physicochemical properties and potential applications. nih.gov
Controlled synthesis methods are crucial for producing platinum nanoparticles with desired sizes and distributions. The polyol method and sol-gel techniques are two prominent examples where platinum(IV) tetrachloride hexahydrate is a common precursor.
The polyol method is a widely utilized liquid-phase reduction technique for synthesizing metallic nanoparticles. researchgate.net In this process, a polyol, such as ethylene (B1197577) glycol, serves as both the solvent and the reducing agent. researchgate.netsemanticscholar.org Platinum(IV) tetrachloride hexahydrate is dissolved in the polyol, and upon heating, the Pt(IV) ions are reduced to Pt(0), leading to the nucleation and growth of nanoparticles. semanticscholar.orgbohrium.com The size and shape of the PtNPs can be influenced by reaction parameters like temperature, reaction time, and the presence of capping agents or shape-directing additives. nih.govresearchgate.net For instance, polyvinylpyrrolidone (B124986) (PVP) can be added as a capping agent to control the particle size and prevent aggregation. researchgate.net The addition of substances like silver nitrate (B79036) (AgNO₃) has been shown to influence the final shape of the platinum nanoparticles. researchgate.net
The sol-gel method is another versatile approach for creating platinum-containing materials. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. While less common for the direct synthesis of discrete PtNPs compared to the polyol method, it is highly effective for dispersing platinum nanoparticles within a porous matrix, such as silica (B1680970) or titania. In a typical sol-gel process involving platinum, a platinum precursor like platinum(IV) tetrachloride hexahydrate is mixed with a metal alkoxide precursor (e.g., tetraethyl orthosilicate (B98303) for silica). As the alkoxide undergoes hydrolysis and condensation to form a gel network, the platinum precursor is incorporated. Subsequent reduction, often through heat treatment in a reducing atmosphere, converts the platinum ions into metallic nanoparticles distributed throughout the porous support.
Table 1: Comparison of Controlled Synthesis Methods for Platinum Nanoparticles
| Synthesis Method | Precursor | Reducing Agent | Stabilizer/Capping Agent (Example) | Typical Nanoparticle Size | Key Advantages |
|---|---|---|---|---|---|
| Polyol Method | Platinum(IV) tetrachloride hexahydrate | Ethylene glycol | Polyvinylpyrrolidone (PVP) | 5-40 nm researchgate.net | Good control over size and shape; relatively simple and scalable. |
| Sol-Gel Method | Platinum(IV) tetrachloride hexahydrate | Thermal reduction (e.g., with H₂) | The matrix itself (e.g., silica) | Variable, depends on matrix porosity | Excellent for creating supported catalysts with high dispersion. |
The catalytic activity and other properties of platinum nanoparticles are highly dependent on their surface facets. researchgate.net Consequently, significant research has been directed towards controlling the shape of platinum nanocrystals. By carefully manipulating the reaction kinetics, the growth rates of different crystallographic facets can be modulated, leading to the formation of non-spherical shapes such as cubes, tetrahedra, octahedra, and more complex structures. semanticscholar.orgresearchgate.net
Anisotropic growth refers to the non-uniform growth of a crystal in different directions, resulting in elongated or branched nanostructures. d-nb.infosciopen.com This can be achieved by using specific capping agents that preferentially bind to certain crystal faces, thereby inhibiting their growth and promoting growth on other faces. Another strategy involves using seed-mediated growth, where pre-existing nanoparticles act as nucleation sites for further deposition of platinum. sciopen.com For example, gold nanoparticles have been used to catalyze the anisotropic growth of platinum nanostructures, leading to the formation of porous flower-like and multi-branched rod-shaped morphologies. d-nb.infosciopen.com The manipulation of reduction kinetics through the addition of certain inorganic species, such as sodium nitrate, has also been shown to be an effective way to control the morphology of platinum nanoparticles synthesized via the polyol process, leading to the formation of tetrahedra and octahedra. semanticscholar.orgbohrium.com
Table 2: Examples of Shape-Controlled Platinum Nanostructures
| Nanostructure Shape | Synthesis Approach | Key Control Factors | Potential Application Areas |
|---|---|---|---|
| Cubes, Octahedra, Tetrahedra | Polyol method with additives | Molar ratio of additives (e.g., NaNO₃) to Pt precursor semanticscholar.orgbohrium.com | Catalysis, Electrocatalysis researchgate.net |
| Nanorods, Nanowires | Template-assisted or seed-mediated growth | Presence of soft or hard templates; concentration of seed particles d-nb.info | Fuel cells, Sensors |
| Branched/Multipodal Structures | Kinetically controlled reduction | Manipulation of reduction rates; use of specific capping agents | Catalysis, Plasmonics |
Integration into Composite Materials and Thin Films
Platinum(IV) tetrachloride hexahydrate is also instrumental in the fabrication of platinum-containing composite materials and thin films, which are being explored for a variety of functional applications.
Functional coatings incorporating platinum can impart desirable properties such as high catalytic activity, electrical conductivity, and corrosion resistance to a substrate. Platinum(IV) tetrachloride hexahydrate can be used in various deposition techniques to create these coatings. For instance, it can be a component of inks for inkjet printing of platinum thin films, which, after a sintering process, result in conductive metallic layers. nih.gov Such coatings are being investigated for applications in flexible electronics and sensors. Another approach involves the electrochemical deposition of platinum from a solution containing platinum(IV) tetrachloride hexahydrate onto a conductive substrate. This method allows for precise control over the thickness and morphology of the platinum film. mdpi.com
The high catalytic activity of platinum nanoparticles makes them excellent candidates for use in electrochemical sensors. These sensors often rely on the ability of platinum to catalyze the oxidation or reduction of a target analyte, generating a measurable electrical signal. Platinum nanoparticles, synthesized from platinum(IV) tetrachloride hexahydrate, can be immobilized on electrode surfaces to enhance their sensitivity and selectivity. nih.gov
Research prototypes of electrochemical biosensors have been developed for the detection of various biomolecules, including glucose and hydrogen peroxide. nih.govkoreascience.kr In a typical configuration, platinum nanoparticles are integrated into an electrode assembly. When the target analyte is present, it undergoes an electrochemical reaction at the surface of the platinum nanoparticles, leading to a change in current or potential that can be correlated to the analyte's concentration. koreascience.kr For example, PtNP-modified electrodes have shown a distinct reduction peak for hydrogen peroxide, enabling its detection. koreascience.kr
Platinum(IV) Tetrachloride Hexahydrate in Fundamental Studies of Surface Chemistry
Beyond its role as a precursor for nanomaterial synthesis, platinum(IV) tetrachloride hexahydrate is also utilized in fundamental studies of surface chemistry. The adsorption and reaction of this compound and its derivatives on various surfaces are investigated to understand the mechanisms of nanoparticle nucleation and growth, as well as the interactions between platinum species and support materials. These studies are crucial for the rational design of catalysts and other functional materials. Techniques such as X-ray photoelectron spectroscopy (XPS) can be used to probe the chemical state of platinum on a surface, providing insights into the reduction of Pt(IV) to Pt(0) and the formation of platinum-support interfaces. mdpi.com Understanding these fundamental processes is key to further advancing the controlled synthesis of platinum nanostructures with tailored properties. d-nb.info
Adsorption and Reactivity on Metal Oxides and Other Substrates
The adsorption and subsequent reactivity of platinum(IV) tetrachloride hexahydrate, often in the form of chloroplatinic acid (H₂PtCl₆), on various substrates, particularly metal oxides, are fundamental to its application in catalysis and materials science. The interaction at the substrate interface governs the dispersion of platinum species, their oxidation state, and ultimately, the catalytic activity of the final material.
Research has extensively focused on titanium dioxide (TiO₂) as a substrate due to its photocatalytic properties and stability. When chloroplatinate(IV) complexes are introduced to TiO₂ surfaces, such as anatase, they can be chemisorbed. science24.comrsc.org This surface modification has been shown to enhance the photocatalytic degradation of organic pollutants like 4-chlorophenol (B41353) under visible light. science24.com The reactivity is initiated by the irradiation of the surface-adsorbed platinum complex, which leads to the formation of highly reactive species. science24.com
Similarly, studies on aluminum oxide (Al₂O₃) have demonstrated the transformation of adsorbed platinum(IV) chloride complexes under different conditions. researchgate.net Upon adsorption, the platinum complex interacts with the oxide surface. Subsequent hydrothermal treatment can alter the coordination sphere of the platinum ion. researchgate.net Analysis using Extended X-ray Absorption Fine Structure (EXAFS) has shown that thermal influence on the fixed complex results in oxygen atoms becoming dominant within the first coordination sphere of the platinum, indicating hydrolysis of the chloride ligands and interaction with the oxide support. researchgate.net
The nature of the metal oxide support significantly influences the electronic properties and reactivity of the platinum species. Electronic interactions between platinum and metal oxides like indium oxide (In₂O₃), titanium oxide, gallium oxide, and others can separate photogenerated electron-hole pairs. nih.gov This interaction is crucial for boosting selective photoreduction of carbon dioxide (CO₂) to methane (B114726) (CH₄). nih.gov The support material activates the CO₂ molecule, making it more susceptible to hydrogenation. nih.gov
Beyond metal oxides, other substrates like bacterial cellulose (B213188) have been used as matrices for the synthesis of platinum nanoparticles from platinum(IV) precursors. researchgate.net In these systems, the precursor solution is introduced to the matrix, and subsequent reduction leads to the formation of nanoparticles within and on the surface of the cellulose fibers. researchgate.net
The following table summarizes findings on the interaction of platinum(IV) complexes with various substrates.
| Substrate | Platinum Species | Interaction/Reactivity Observed | Outcome |
| Titanium Dioxide (Anatase) | Chloroplatinate(IV) complexes | Chemisorption on the surface. science24.comrsc.org | Enhanced photocatalytic degradation of 4-chlorophenol under visible light. science24.com |
| Aluminum Oxide (Al₂O₃) | Platinum(IV) chloride complexes | Adsorption followed by hydrolysis of chloride ligands upon thermal treatment, leading to Pt-O bonds. researchgate.net | Modification of the platinum coordination sphere, influencing the state of platinum on the active surface. researchgate.net |
| Indium Oxide (In₂O₃) | Platinum nanoparticles (from Pt(IV) precursor) | Strong electronic Pt-In₂O₃ interactions. nih.gov | Separation of electron-hole pairs, promoting selective photoreduction of CO₂ to CH₄. nih.gov |
| Bacterial Cellulose (BC) | Potassium tetrachloroplatinate (K₂PtCl₄) | Adsorption of precursor into the BC matrix followed by chemical reduction. researchgate.net | Synthesis of platinum nanoparticles (6.3 nm to 9.3 nm) supported on the cellulose matrix. researchgate.net |
Electron Transfer at Interfaces
Electron transfer at the interface between the platinum(IV) complex and the supporting substrate is a critical process that underpins its utility in photocatalysis and nanoelectronics. The modification of semiconductor surfaces, such as titanium dioxide, with platinum(IV) tetrachloride hexahydrate creates interfaces where light-induced charge separation and transfer can occur efficiently.
When a TiO₂ surface modified with chemisorbed chloroplatinate(IV) is irradiated with visible light, an interfacial electron transfer process is initiated. science24.comrsc.org This process generates an oxidizing, weakly bound chlorine atom and a reducing Pt(III) species. science24.com The transient Pt(III) is capable of injecting an electron into the conduction band of the TiO₂ substrate, a key step in photocatalysis. science24.com This electron injection contributes to the generation of anodic photocurrents observed in photoelectrochemical cells based on these materials. rsc.org The generation of these photocurrents confirms the effective charge transfer across the platinum complex-semiconductor interface. rsc.org
The adsorption of the platinum complex directly affects the electronic properties of the substrate. For instance, the flatband potential of anatase TiO₂ is significantly altered upon surface coverage with H₂[PtCl₆]. This shift in flatband potential is dependent on the concentration of the adsorbed platinum complex and reflects changes in the charge distribution at the interface. rsc.org
The table below presents data on the effect of H₂[PtCl₆] surface coverage on the flatband potential of anatase (TH).
| Material | Flatband Potential (V vs. NHE, pH = 7) |
| Anatase (TH) | -0.54 |
| 1 wt% H₂[PtCl₆]/TH | -0.49 |
| 2 wt% H₂[PtCl₆]/TH | -0.45 |
| 4 wt% H₂[PtCl₆]/TH | -0.28 |
Data sourced from Kisch et al. rsc.org
This shift to more positive potentials with increasing platinum coverage indicates a modification of the interfacial electronic structure, which influences the driving force for electron transfer. rsc.org The mechanism of enhanced photocatalytic activity involves the injected electron in the TiO₂ conduction band contributing to the reduction of adsorbed oxygen, while the oxidized platinum complex and associated chlorine radicals participate in the oxidation of organic substrates. science24.com
Theoretical and experimental studies on other systems, such as platinum nanoclusters on copper oxide (CuO), further highlight the importance of interfacial engineering to facilitate electron transfer. nih.gov Establishing an Ohmic contact at the semiconductor/catalyst interface can accelerate electron extraction, enhancing photoelectrochemical performance. nih.gov While the specific kinetics vary, the underlying principle of modifying interfacial electronic states to promote charge separation and transfer is a common thread in the application of platinum complexes in advanced materials. The reduction of the Pt(IV) center, even transiently to Pt(III), is a hallmark of these interfacial electron transfer reactions. science24.com
Interactions of Platinum Iv Tetrachloride Hexahydrate with Biological Molecules Fundamental Chemical Research Only
Binding Studies with Model Peptides and Amino Acids (Structural and Mechanistic)
The interaction of platinum complexes with amino acids, the building blocks of proteins, is of significant chemical interest. Sulfur-containing amino acids, such as methionine and cysteine, are particularly strong binding partners for platinum due to the high affinity of the "soft" platinum center for "soft" sulfur donor atoms. cuni.cznih.gov
Studies on platinum(II) complexes, the reduced form of Pt(IV) compounds, provide foundational insights into these interactions. For instance, the reaction of cisplatin's aqua complex with methionine shows a thermodynamic preference for coordination at the sulfur site. nih.gov The reaction often proceeds to form stable chelate structures where the amino acid binds to the platinum center through both the sulfur and the amino group nitrogen, creating a κ²(S,N) chelate. cuni.cz In the case of cysteine, bonding via the sulfur atom is strongly preferred, followed by the amino group nitrogen. cuni.cz
While direct binding of Pt(IV) to amino acids is less favorable due to its kinetic inertness, the interaction is often preceded by a reduction step facilitated by the amino acid itself, particularly cysteine. The thiol group of cysteine can reduce Pt(IV) to Pt(II), which then readily binds to the sulfur and nitrogen donors of the amino acid. researchgate.net
Table 1: Thermodynamic Preference for Platinum Coordination Sites on Cysteine and Methionine (Based on Pt(II) models)
| Amino Acid | Preferred Coordination Atom | Secondary Coordination Atom | Chelate Formation |
|---|---|---|---|
| Cysteine | Sulfur (thiol) | Nitrogen (amino) | κ²(S,N) |
| Methionine | Sulfur (thioether) | Nitrogen (amino) | κ²(S,N), κ²(N,O) |
This table is based on computational and experimental data for Pt(II) complexes, which are the reactive species formed from Pt(IV) reduction. cuni.cz
The mechanism of interaction with methionine involves an initial substitution of a ligand on the platinum complex (e.g., an aqua ligand on a hydrolyzed species) by the sulfur atom of methionine. nih.govacs.org This can be followed by a second step where another ligand is displaced to form a chelate ring. nih.gov
Interaction with Nucleic Acid Components (e.g., Nucleotides, Nucleosides) - Fundamental Coordination Chemistry
The interaction of platinum(IV) complexes with nucleic acid components like nucleotides is a critical area of research. These interactions are generally understood to proceed via an initial reduction of Pt(IV) to Pt(II), followed by the coordination of the Pt(II) species to the nucleobases. mdpi.comsemanticscholar.org
Guanosine (B1672433) 5'-monophosphate (5'-GMP) has been extensively studied as a model for DNA interaction. Research on various Pt(IV) complexes shows that their reactivity with 5'-GMP correlates with their reduction potentials; complexes that are more easily reduced react more readily. nih.gov The reaction mechanism is proposed to involve an initial, slow substitution of a ligand on the Pt(IV) center by a 5'-GMP molecule, forming a Pt(IV)-GMP intermediate. nih.gov This is followed by a more rapid two-electron reduction to a Pt(II) species, which then coordinates with another 5'-GMP molecule. nih.gov The N7 position of the guanine (B1146940) base is the most widely accepted primary site for platinum binding, a preference that is favored both kinetically and thermodynamically. wku.edumdpi.com
Substitution: A Pt(IV) ligand is replaced by 5'-GMP.
Reduction: The Pt(IV)-GMP intermediate is reduced to a Pt(II) complex.
Second Substitution: The resulting Pt(II) complex binds to another 5'-GMP molecule. nih.gov
Traces of Pt(II) have been shown to catalyze the reaction between Pt(IV) compounds and DNA fragments, suggesting a Pt(II)-assisted substitution pathway. semanticscholar.orgnih.gov The presence of adenine (B156593) and its derivatives in platinum complexes has also been explored, with adenine coordinating to platinum centers through various nitrogen atoms, most commonly N7. nih.govnih.gov
Mechanistic Insights into Ligand Exchange with Biological Chelators (e.g., Thiols, Amines)
Ligand exchange is a fundamental process in the chemistry of platinum(IV) tetrachloride hexahydrate with biological molecules. For these octahedral Pt(IV) complexes, which are kinetically inert, ligand exchange is typically coupled with reduction. mdpi.com Biological thiols, such as the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), are potent reductants of Pt(IV) complexes. nih.gov
The reduction mechanism is proposed to involve an attack by the thiol or, more potently, the deprotonated thiolate species (GS⁻ or Cys-S⁻), on one of the axial chloride ligands of the Pt(IV) complex. nih.gov This leads to the formation of a chloride-bridged activated complex (e.g., Pt(IV)-Cl-S-R), which facilitates a two-electron transfer from the sulfur to the platinum center. researchgate.netnih.gov This process results in the reductive elimination of two axial ligands and the formation of a square-planar Pt(II) complex.
The kinetics of these reactions are typically second-order, being first-order in both the Pt(IV) complex and the thiol concentration. researchgate.netnih.gov The reaction rate is highly pH-dependent, as the concentration of the more reactive thiolate species increases with pH. nih.gov The thiolate form of glutathione (GS⁻) is reported to be several orders of magnitude more reactive than the protonated form (GSH). nih.gov
Table 2: Relative Reactivity of Reductants with Pt(IV) Complexes
| Reductant Species | Reactivity | Mechanism | Reference |
|---|---|---|---|
| Thiolate (e.g., GS⁻) | High | Outer-sphere attack on axial ligand, chloride-bridged electron transfer | nih.gov |
| Thiol (e.g., GSH) | Low | Slower reaction, less nucleophilic than thiolate | nih.gov |
| 5'-GMP | Moderate | Initial ligand substitution followed by reduction | nih.gov |
Following reduction, the newly formed and highly reactive Pt(II) species rapidly undergoes ligand exchange reactions with available biological chelators. Sulfur and nitrogen atoms from molecules like cysteine, methionine, and glutathione can readily displace the remaining chloride or aqua ligands on the Pt(II) center, forming stable mono- or bidentate adducts. cuni.cznih.gov For example, after reduction by cysteine, the resulting Pt(II) complex can react with a second cysteine molecule to form a bis(cysteine) complex. nih.gov
Future Directions and Emerging Research Avenues for Platinum Iv Tetrachloride Hexahydrate
Exploration of New Reactivity Modes and Catalytic Cycles
Platinum(IV) tetrachloride is a versatile precursor for a wide range of organometallic and coordination complexes. ontosight.aisamaterials.com A primary focus of future research lies in discovering novel reactivity modes and designing more efficient catalytic cycles. While platinum compounds are already utilized as catalysts in various chemical reactions, including hydrogenation and oxidation, there is significant potential for expansion. ontosight.ai
The Pt(II)/Pt(IV) redox cycle is of considerable interest in the development of new catalytic processes. researchgate.net Research is ongoing to synthesize and characterize new platinum(IV) complexes with diverse ligands to modulate their reactivity and catalytic activity. nih.govrsc.org For instance, cyclometallated platinum(II) complexes can be oxidized to form platinum(IV) species, which can then participate in C-H activation, a crucial transformation in organic synthesis. researchgate.net The synthesis of platinum(IV) complexes with heterocyclic ligands has also been explored for their potential applications. nih.gov
Key research objectives in this area include:
The design of platinum(IV) catalysts for selective oxidation reactions in environmentally benign solvents like water. researchgate.net
The development of catalytic systems that operate under milder reaction conditions with higher turnover numbers.
The investigation of unconventional reaction mechanisms involving platinum(IV) intermediates to access new chemical transformations.
A summary of representative catalytic applications involving platinum compounds is presented in the table below.
| Catalytic Application | Type of Platinum Compound | Reference |
| Hydrogenation | Platinum Tetrachloride | ontosight.ai |
| Oxidation | Platinum Tetrachloride | ontosight.ai |
| C-H Activation | Cyclometallated Platinum(IV) Complexes | researchgate.net |
| Organic Synthesis | Organometallic Platinum Complexes | wikipedia.org |
Design of Advanced Functional Materials Based on Platinum(IV) Tetrachloride Hexahydrate
Platinum(IV) tetrachloride hexahydrate serves as a valuable building block for the creation of advanced functional materials with tailored properties. Its ability to be reduced to metallic platinum nanoparticles or incorporated into larger supramolecular structures makes it a versatile precursor.
One significant area of research is the synthesis of platinum-based nanocatalysts. For example, carbon-supported Pt-Ru nanoparticles, which can be synthesized from platinum(IV) chloride, are efficient catalysts for methanol (B129727) and ethanol (B145695) oxidation, relevant for fuel cell technology. sigmaaldrich.com Furthermore, platinum(IV) chloride can be used for the photosensitization and surface modification of materials like titanium dioxide (TiO2) to enhance their performance in photodegradation applications. sigmaaldrich.com
The green synthesis of platinum nanoparticles using biological entities is also a promising avenue. For instance, filamentous cyanobacteria have been shown to reduce platinum(IV)-chloride complexes to form crystalline platinum nanoparticles. researchgate.netuq.edu.au This biosynthetic approach offers a more environmentally friendly alternative to conventional chemical methods.
Future research in this domain will likely focus on:
The fabrication of novel nanocomposites incorporating platinum for applications in electronics, sensing, and catalysis.
The development of platinum-containing metal-organic frameworks (MOFs) and other porous materials for gas storage and separation.
The exploration of platinum(IV) complexes in the design of luminescent materials and molecular switches.
Development of Sustainable Synthesis and Recycling Strategies for Platinum Complexes
The high cost and limited natural abundance of platinum necessitate the development of sustainable practices for the synthesis and recycling of its complexes. Green chemistry principles are increasingly being applied to minimize the environmental impact of platinum-related chemical processes.
Mechanochemistry, a solvent-free method, has emerged as a powerful alternative for the synthesis of platinum(II) and platinum(IV) complexes. rsc.org This approach can significantly reduce reaction times, energy consumption, and waste generation compared to traditional solution-based methods. rsc.org Another green approach involves the use of ionic liquids in combination with organic acids and chlorinating agents for the efficient dissolution of metallic platinum, which can then be used to synthesize new platinum compounds. tandfonline.com Microwave-assisted methods using solutions like aluminum chloride have also been explored for the green recovery of platinum from spent catalysts. rsc.org
Recycling of platinum from end-of-life materials, such as automotive catalysts and electronic waste, is crucial for a circular economy. cmegroup.combrmetalsltd.com Traditional recycling methods include pyrometallurgical and hydrometallurgical processes. mdpi.com Research is focused on developing more efficient and environmentally friendly recycling technologies, such as electrochemical methods that can recover platinum group metals from spent catalysts. mdpi.com
The table below summarizes different approaches to sustainable platinum chemistry.
| Approach | Description | Key Advantages | Reference(s) |
| Mechanochemical Synthesis | Solvent-free synthesis using mechanical force. | Reduced waste, energy, and time. | rsc.org |
| Ionic Liquid Leaching | Dissolution of platinum using ionic liquids. | Benign and efficient dissolution. | tandfonline.com |
| Microwave-Assisted Recovery | Use of microwaves to aid in leaching. | Reduced energy and chemical input. | rsc.org |
| Electrochemical Recycling | Recovery of platinum using electrochemical cells. | Environmentally friendly alternative. | mdpi.com |
Interdisciplinary Research Integrating Platinum(IV) Tetrachloride Hexahydrate with Other Scientific Fields
The unique properties of platinum(IV) tetrachloride and its derivatives make them valuable tools in a variety of scientific disciplines beyond traditional chemistry. The intersection of platinum chemistry with biology, medicine, and materials science is leading to innovative solutions for complex problems.
In the field of medicine, platinum-based compounds, such as cisplatin (B142131), are widely used as anticancer drugs. nih.gov A significant area of research is the development of platinum(IV) prodrugs. acs.orgmdpi.com These complexes are generally more stable and less reactive than their platinum(II) counterparts, which can lead to reduced side effects. nih.gov Once inside cancer cells, the platinum(IV) center is reduced to the active platinum(II) species. nih.gov Researchers are designing platinum(IV) complexes with axial ligands that can enhance cellular uptake, target specific tumors, or even have their own therapeutic effects. nih.govacs.org
The biosynthesis of platinum nanoparticles by microorganisms such as cyanobacteria and bacteria opens up new possibilities in nanomedicine. uq.edu.aufrontiersin.org These bacteriogenic nanoparticles have potential applications in drug delivery, imaging, and as antimicrobial agents. frontiersin.org
Future interdisciplinary research directions include:
The development of theranostic agents that combine the therapeutic properties of platinum complexes with diagnostic imaging capabilities. rsc.org
The investigation of platinum compounds as antimicrobial agents to combat antibiotic-resistant bacteria. mdpi.com
The use of platinum complexes in the development of new sensors and probes for biological and environmental monitoring.
Q & A
Q. What experimental methods are recommended for synthesizing platinum(4+) tetrachloride hexahydrate, and how can purity be validated?
Methodological Answer: Platinum(4+) tetrachloride hexahydrate (H₂PtCl₆·6H₂O) is typically synthesized via dissolution of elemental platinum in aqua regia (HCl:HNO₃, 3:1), followed by repeated evaporation with HCl to remove nitric acid residues . Purity validation involves:
- Gravimetric analysis : Precipitation of potassium hexachloroplatinate (K₂PtCl₆) to confirm stoichiometry .
- Spectroscopy : FTIR to identify characteristic Pt-Cl stretching vibrations (~340 cm⁻¹) and UV-Vis for absorbance peaks near 260 nm .
- Elemental analysis : ICP-OES or XRF to quantify platinum content (expected ~37.3% Pt) .
Q. How should researchers handle and store platinum(4+) tetrachloride hexahydrate to mitigate safety risks?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents (e.g., alcohols) to prevent unintended reduction to metallic platinum .
- Storage : Keep in airtight, amber-glass containers at 4°C to prevent deliquescence and decomposition. Label containers with hazard warnings (corrosive, toxic) .
- Decontamination : Spills should be neutralized with sodium bicarbonate and rinsed with copious water .
Q. What characterization techniques are critical for confirming the structure of platinum(4+) tetrachloride hexahydrate?
Methodological Answer:
- X-ray Diffraction (XRD) : Compare observed lattice parameters (e.g., cubic crystal system, a = 9.83 Å) with reference data .
- Thermogravimetric Analysis (TGA) : Monitor mass loss steps corresponding to dehydration (60–100°C) and HCl release (300°C) .
- NMR : ¹⁹⁵Pt NMR can confirm oxidation state (δ ~ -700 ppm for Pt⁴⁺) .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of platinum(4+) tetrachloride hexahydrate?
Methodological Answer: Decomposition occurs in three stages (verified by TGA-DSC):
Dehydration : Loss of 6 H₂O molecules at 60–100°C, forming anhydrous H₂PtCl₆ .
HCl Release : At 200–300°C, H₂PtCl₆ decomposes to PtCl₄ and HCl gas .
Reduction to Pt⁰ : Above 300°C, PtCl₄ disproportionates into PtCl₂ and Cl₂, with further reduction to metallic platinum .
Key Controls : Conduct decomposition under inert gas (N₂) to prevent oxidation side reactions. Use mass spectrometry to track Cl₂ and HCl evolution .
Q. How does platinum(4+) tetrachloride hexahydrate function as a precursor in nanoparticle synthesis, and what parameters optimize particle size?
Methodological Answer:
- Reduction Methods : Use NaBH₄ or ethylene glycol to reduce H₂PtCl₆ to Pt nanoparticles (2–5 nm). Adjust pH to 9–11 for colloidal stability .
- Capping Agents : Polyvinylpyrrolidone (PVP) or citrate ligands control nucleation rates and prevent aggregation .
- Size Optimization : Smaller particles (<5 nm) are achieved at low precursor concentrations (0.1 mM) and rapid stirring .
Q. What role does platinum(4+) tetrachloride hexahydrate play in modulating biological signaling pathways, such as Stat3 inhibition?
Methodological Answer: Pt⁴⁺ compounds (e.g., CPA-1/7 derivatives) disrupt Stat3-DNA binding via:
- Coordination Chemistry : Pt⁴⁺ binds cysteine residues in Stat3’s DNA-binding domain, confirmed by XAS .
- Apoptosis Induction : Treat cancer cells (e.g., HCT116 colon carcinoma) with 10–50 µM Pt⁴⁺ complexes for 48 hrs; measure caspase-3 activation via fluorescence assays .
- In Vivo Models : Administer 5 mg/kg CPA-7 intraperitoneally in murine xenografts; monitor tumor regression via caliper measurements .
Key Research Challenges
- Contradictions in Formula : Commercial samples often exist as oxonium salts ([H₃O]₂[PtCl₆]·4H₂O) rather than the idealized H₂PtCl₆·6H₂O, necessitating NMR or single-crystal XRD for verification .
- Biological Toxicity : Pt⁴⁺ compounds are sensitizers; researchers must monitor for allergic reactions (e.g., asthma, dermatitis) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
